molecular formula C15H13NO3 B11861026 4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate CAS No. 106717-71-9

4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate

Cat. No.: B11861026
CAS No.: 106717-71-9
M. Wt: 255.27 g/mol
InChI Key: IFOMABZHFQRXGR-UHFFFAOYSA-N
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Description

4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate is a heterocyclic compound that belongs to the class of fused pyridoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate. The reaction is carried out by holding a mixture of the amine and a twofold excess of the acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different hydroquinoline compounds.

Scientific Research Applications

4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,11b-dihydro-3H-pyrido[2,1-a]isoquinolin-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

106717-71-9

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(4-oxo-3,11b-dihydrobenzo[a]quinolizin-2-yl) acetate

InChI

InChI=1S/C15H13NO3/c1-10(17)19-12-8-14-13-5-3-2-4-11(13)6-7-16(14)15(18)9-12/h2-8,14H,9H2,1H3

InChI Key

IFOMABZHFQRXGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2C3=CC=CC=C3C=CN2C(=O)C1

Origin of Product

United States

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